Pyrazolo[1,5-a]pyrimidin-3-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidin-3-ylmethanol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidin-3-ylmethanol typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its efficiency and the ability to introduce various substituents at different positions on the fused ring system .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrimidin-3-ylmethanol undergoes various chemical reactions, including:
- **
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-5-6-4-9-10-3-1-2-8-7(6)10/h1-4,11H,5H2 |
InChI Key |
XUWYGXAZXOQENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)CO)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.